Product packaging for R-(-)-Indeloxazine(Cat. No.:CAS No. 104908-33-0)

R-(-)-Indeloxazine

Cat. No.: B561422
CAS No.: 104908-33-0
M. Wt: 231.295
InChI Key: MADRVGBADLFHMO-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Preclinical Research Trajectory of Indeloxazine (B1208973)

Indeloxazine hydrochloride was initially developed and investigated for its potential to enhance cerebral function. Preclinical studies established its profile as a nootropic, neuroprotective, anticonvulsant, and antidepressant-like agent in various animal models wikipedia.org. Its mechanism of action was characterized as a combination of serotonin (B10506) releasing agent activity, norepinephrine (B1679862) reuptake inhibition, and NMDA receptor antagonism wikipedia.org. Furthermore, Indeloxazine was found to promote the release of acetylcholine (B1216132) in the rat forebrain, mediated through the activation of the 5-HT4 receptor via its serotonergic activity wikipedia.org.

Further preclinical investigations demonstrated that Indeloxazine could enhance passive learned behavior in rats and ameliorate learned disturbances following cerebral ischemia in gerbils nih.gov. Its effects on central monoaminergic systems were evident through the reduction of reserpine-induced hypothermia, ponto-genicullo-occipital (PGO) waves, and caudate spindle activity, suggesting a broad facilitatory impact on these systems nih.gov. Research also explored its potential antidepressant properties, showing affinity for both [3H]citalopram and [3H]nisoxetine binding sites in rat cerebral cortex membranes. In microdialysis studies, Indeloxazine dose-dependently increased extracellular serotonin and norepinephrine levels in rat frontal cortex, and enhanced spontaneous [3H]serotonin release from cortical synaptosomes nih.gov. Behavioral assessments, including increased wheel rotations in forced swimming tests and inhibition of muricide in raphe-lesioned rats, further supported its antidepressant potential nih.gov.

Rationale for Enantiomeric Research Focus on R-(-)-Indeloxazine

The pharmacological activity of Indeloxazine is intrinsically linked to its interaction with key monoamine neurotransmitter systems, specifically serotonin and norepinephrine wikipedia.orgnih.gov. Preclinical research has revealed that the optical isomers of Indeloxazine possess distinct pharmacological profiles, providing a strong rationale for focusing on individual enantiomers, such as this compound.

Studies comparing the racemic mixture with its enantiomers demonstrated significant differences in potency and efficacy. For instance, in assays evaluating electroencephalogram (EEG) desynchronization and recovery from concussive head trauma in mice, Indeloxazine and its (-)-isomer exhibited equipotent activity, whereas the (+)-isomer was approximately three times less potent nih.gov. More strikingly, the inhibition of [14C]norepinephrine uptake showed a substantial difference, with Indeloxazine and the (-)-isomer being approximately 25-30 times more potent than the (+)-isomer nih.gov. Conversely, all three forms were equipotent in inhibiting [14C]serotonin uptake nih.gov.

Further research on the (+)-isomer, identified as AS1069562, highlighted its specific analgesic effects and affinity for serotonin 5-HT1A and 5-HT3 receptors, with receptor interactions playing a role in its antinociceptive properties in pain models nih.gov. These findings underscore that the stereochemistry of Indeloxazine significantly influences its interaction with biological targets, affecting monoamine transporter inhibition and receptor binding. Consequently, investigating specific enantiomers like this compound is crucial for understanding and potentially optimizing its therapeutic actions by isolating the contributions of each stereoisomer.

Conceptual Frameworks for Investigating Neuroactive Compounds

The investigation of neuroactive compounds like Indeloxazine is guided by established conceptual frameworks in neuropharmacology and drug discovery. Understanding the complex interplay between a compound's chemical structure and its biological effects is paramount.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: These methodologies are fundamental for elucidating how specific structural features of a molecule correlate with its biological activity mdpi.comresearchgate.netsci-hub.se. By analyzing series of related compounds, researchers can identify key pharmacophores and predict the activity of novel structures, guiding the design of more potent and selective agents. The investigation into Indeloxazine's enantiomers exemplifies the importance of stereochemistry within SAR studies nih.govmdpi.com.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD modeling provides a quantitative framework for integrating a drug's absorption, distribution, metabolism, and excretion (pharmacokinetics) with its biological effects (pharmacodynamics) europa.eu. This approach allows for predictions of drug behavior across varying doses and species, which is critical for translating preclinical findings to potential clinical applications and for assessing safety margins europa.eu.

Behavioral Phenotyping in Model Organisms: While in silico and in vitro screening methods are valuable, organismal behavioral testing is essential for capturing the complex, integrated effects of neuroactive compounds nih.govplos.org. Medium-throughput screening in model organisms such as zebrafish offers a practical approach to assess behavioral responses, complementing other discovery methods by providing insights into how compounds affect whole-organism function nih.govplos.org. This approach is vital for identifying compounds with novel mechanisms of action and for classifying them into functional categories based on their observed phenotypes plos.org.

Properties

CAS No.

104908-33-0

Molecular Formula

C14H17NO2

Molecular Weight

231.295

IUPAC Name

(2R)-2-(3H-inden-4-yloxymethyl)morpholine

InChI

InChI=1S/C14H17NO2/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12/h1-4,6,12,15H,5,7-10H2/t12-/m1/s1

InChI Key

MADRVGBADLFHMO-GFCCVEGCSA-N

SMILES

C1COC(CN1)COC2=CC=CC3=C2CC=C3

Origin of Product

United States

Preclinical Research Findings on R Indeloxazine

Preclinical research has provided significant insights into the distinct pharmacological activities of Indeloxazine's enantiomers, with a particular focus on the differential effects observed for the R-(-) and S-(+) forms. These studies have employed various in vitro and in vivo assays to characterize their interactions with monoamine transporters, their impact on neurotransmitter levels, and their behavioral effects in animal models.

Monoamine Transporter Interactions and Neurotransmitter Levels: Studies comparing the uptake inhibition of radiolabeled monoamines revealed differential potencies between the enantiomers. While both Indeloxazine (B1208973) and its (-)-isomer demonstrated potent inhibition of [14C]norepinephrine uptake, the (+)-isomer was significantly less potent in this regard. Conversely, the inhibition of [14C]serotonin uptake showed equipotent activity across Indeloxazine, the (-)-isomer, and the (+)-isomer nih.gov.

In vivo microdialysis studies have indicated that Indeloxazine, at specific doses, can increase extracellular levels of both serotonin (B10506) and norepinephrine (B1679862) in the rat frontal cortex nih.govnih.gov. While direct comparative data for R-(-)-Indeloxazine versus S-(+)-Indeloxazine on extracellular neurotransmitter levels are less detailed in the provided snippets, the differential transporter inhibition suggests that this compound may play a more prominent role in norepinephrine modulation compared to its S-(+) counterpart.

Behavioral and Neurophysiological Effects: The enantiomers of Indeloxazine have also displayed distinct effects in behavioral paradigms. In studies assessing EEG desynchronization and recovery from concussive head trauma in rodents, Indeloxazine and its (-)-isomer were equipotent, while the (+)-isomer showed reduced activity nih.gov. Both enantiomers, along with the racemic mixture, were found to facilitate passive avoidance learning behavior in normal rats nih.gov.

Further investigations into the (+)-isomer (AS1069562) have demonstrated its capacity to suppress prostaglandin (B15479496) E2 (PGE2)-induced allodynia in mice, an effect also observed with duloxetine (B1670986) but not amitriptyline (B1667244). In contrast, AS1069562 and amitriptyline ameliorated prostaglandin F2α (PGF2α)-induced allodynia, whereas duloxetine did not nih.gov. These findings suggest that the (+)-isomer possesses distinct antinociceptive mechanisms, including affinity for 5-HT1A and 5-HT3 receptors, which were implicated in its analgesic effects nih.gov. While these specific findings pertain to the (+)-isomer, they highlight the stereoselective nature of Indeloxazine's actions, implying that this compound would have its own unique profile of behavioral and neurophysiological modulation.

Comparative Preclinical Data:

Preclinical Activity/PropertyIndeloxazine (Racemic)This compoundS-(+)-Indeloxazine
EEG Desynchronization (Rat)EquipotentEquipotent~3x less potent
Recovery from Head Trauma (Mouse)EquipotentEquipotent~3x less potent
[14C]Norepinephrine Uptake InhibitionPotentPotent~25-30x less potent
[14C]Serotonin Uptake InhibitionEquipotentEquipotentEquipotent
Passive Avoidance LearningFacilitatedFacilitatedFacilitated
PGE2-induced Allodynia (Mouse)Not specifiedSuppressedNot specified
PGF2α-induced Allodynia (Mouse)Not specifiedAmelioratedNot specified
5-HT1A Receptor AffinityNot specifiedExhibitedNot specified
5-HT3 Receptor AffinityNot specifiedExhibitedNot specified

Compound List

Indeloxazine

this compound

S-(+)-Indeloxazine

AS1069562 (S-(+)-Indeloxazine)

Citalopram (B1669093)

Nisoxetine (B1678948)

Amitriptyline

Duloxetine

Maprotiline

Viloxazine

Amantadine

Piracetam (B1677957)

Bifemelane

Calcium-hopantenate

Idebenone

Reserpine

Scopolamine (B1681570)

Ethylcholine

Aridinium ion (AF64A)

Serotonin (5-HT)

Norepinephrine (NE)

Acetylcholine (B1216132)

Preclinical Pharmacokinetics and Metabolism of R Indeloxazine

Absorption and Distribution Studies in Preclinical Models.

Following oral administration in rats, indeloxazine (B1208973) hydrochloride demonstrated a rapid absorption profile, with peak plasma concentrations of total radioactivity observed within 15 minutes. The elimination of the drug from plasma followed a biphasic pattern, characterized by an initial apparent half-life of 2.2 hours for total radioactivity, with a slower decline thereafter. The concentration of unchanged indeloxazine in plasma decayed more rapidly, exhibiting an apparent half-life of 0.9 hours nih.govtandfonline.comcapes.gov.br.

Tissue Distribution Profiles.

Excretion studies in rats indicated that after oral and intravenous administration of radiolabeled indeloxazine hydrochloride, a significant portion of the radioactivity was recovered in the urine and feces within 72 hours. Urinary excretion accounted for 61-65% of the administered dose, while fecal excretion represented 31-36% of the dose. Furthermore, in bile duct-cannulated animals, biliary excretion was found to be substantial, amounting to 49% of the dose within 72 hours nih.govtandfonline.comcapes.gov.br. While these routes highlight the primary pathways for elimination, detailed tissue distribution profiles beyond plasma and excreta were not extensively detailed in the reviewed literature.

Brain Penetration Dynamics and Unbound Brain-to-Plasma Partition Coefficients.

For centrally acting drugs like indeloxazine, understanding brain penetration is paramount. The unbound brain-to-plasma partition coefficient (Kp,uu,brain) is a critical parameter that reflects the equilibrium of the free drug concentration between the brain and plasma, driving pharmacological responses in the central nervous system nih.govnih.govresearchgate.netresearchgate.net. While the reviewed literature extensively discusses the importance and methodologies for determining Kp,uu,brain for CNS drug discovery and development nih.govnih.govresearchgate.netresearchgate.netpatsnap.commdpi.com, specific quantitative data or reported values for indeloxazine's Kp,uu,brain were not detailed in the provided search results.

Metabolic Pathways and Metabolite Identification in Preclinical Species.

Metabolism studies in rats identified seven distinct metabolites of indeloxazine hydrochloride nih.govtandfonline.comcapes.gov.br. These metabolites were characterized using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry nih.govtandfonline.comcapes.gov.br. The metabolic transformations involved both Phase I and Phase II biotransformation processes.

Phase I Biotransformations (e.g., Dihydrodiol Formation in Indene (B144670) Ring, Hydroxylation, N-Acetylation).

Phase I metabolism of indeloxazine hydrochloride in rats involved several key biotransformations. These included the formation of dihydrodiols within the indene ring structure, hydroxylation reactions on the indene ring, and N-acetylation. The morpholine (B109124) ring also underwent oxidation and oxidative degradation pathways nih.govtandfonline.comcapes.gov.br. Specifically, the morpholine ring is known to be susceptible to metabolism by cytochrome P450 enzymes, potentially leading to the formation of morpholine lactones or lactams, which can subsequently undergo ring-opening sci-hub.seinchem.org.

Oxidative Degradation Pathways of the Morpholine Ring.

The morpholine moiety of indeloxazine is subject to oxidative degradation. Studies suggest that cytochrome P450 enzymes, particularly CYP3A4, can mediate oxidation of the morpholine ring, leading to the formation of lactone or lactam structures. These intermediates may then undergo further ring-opening reactions, yielding various degradation products sci-hub.seinchem.org.

Phase II Conjugation Pathways (e.g., Glucuronic Acid, Glucose Conjugates).

Following Phase I biotransformations, metabolites of indeloxazine were also found to undergo Phase II conjugation reactions, significantly increasing their water solubility and facilitating excretion nih.govtandfonline.comcapes.gov.brontosight.aiabdn.ac.ukuomus.edu.iqlibretexts.org. Identified Phase II conjugates included glucuronic acid conjugates nih.govtandfonline.comcapes.gov.br. Notably, two specific conjugates isolated from rat urine were identified as alpha-D-glucopyranosides of M-2 (trans-4-(2-morpholinylmethoxy)-1,2-indandiol) and M-3 (trans-6-[[(1,2-dihydroxy-4-indanyl)oxy]-methyl]-3-morpholinone). These alpha-glucosides were labile to alpha-glucosidase hydrolysis but resistant to beta-glucosidase nih.govtandfonline.com. The major metabolite identified was the trans-indandiol analogue of indeloxazine nih.govtandfonline.comcapes.gov.br.

Characterization of Major Preclinical Metabolites

Preclinical studies in rats have identified a number of metabolites resulting from the biotransformation of indeloxazine hydrochloride. Seven distinct metabolites have been isolated from plasma and urine samples and characterized using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry capes.gov.brtandfonline.comnih.govresearchgate.net. These metabolites are formed through several metabolic pathways, including:

Dihydrodiol formation: Oxidation leading to the addition of two hydroxyl groups to the indene ring.

Hydroxylation: Introduction of a hydroxyl group onto the indene ring.

N-acetylation: Acetylation of the nitrogen atom in the morpholine ring.

Oxidation and Oxidative Degradation: Modifications to the morpholine ring, including oxidation and breakdown of the ring structure.

Some of these metabolites are further processed into glucuronic acid or glucose conjugates before excretion capes.gov.brtandfonline.comnih.govresearchgate.net. The most significant metabolite identified in preclinical studies is the trans-indandiol analogue of indeloxazine capes.gov.brtandfonline.comnih.govresearchgate.net. Further research has identified this specific metabolite as trans-4-(2-morpholinylmethoxy)-1,2-indandiol (M-2) , which can undergo subsequent glucuronidation to form an M-2-alpha-glucoside in rat liver researchgate.net.

Table 1: Identified Preclinical Metabolites of Indeloxazine Hydrochloride

Metabolite TypeMetabolic PathwaySignificance
Dihydrodiol analogueDihydrodiol formation in the indene ringIdentified metabolite
Hydroxylated analogueHydroxylation of the indene ringIdentified metabolite
N-acetylated analogueN-acetylation of the morpholine ringIdentified metabolite
Oxidized/Degraded morpholine ring analoguesOxidation and oxidative degradation of the morpholine ringIdentified metabolites
Glucuronide/Glucose conjugatesPhase II conjugation of various metabolitesExcreted forms of metabolites
trans-Indandiol analogue (M-2) Dihydrodiol formation in the indene ring, leading to a 1,2-indandiol structureMajor preclinical metabolite
M-2-alpha-glucosideGlucuronidation of M-2Metabolite observed in rat liver

Elimination Routes and Excretion Kinetics in Preclinical Models

The elimination of indeloxazine hydrochloride and its metabolites from the body has been investigated in preclinical rodent models. Following both oral and intravenous administration of radiolabeled indeloxazine hydrochloride, a significant portion of the administered dose was recovered in the excreta within a 72-hour period capes.gov.brtandfonline.comnih.govresearchgate.net.

Urinary Excretion: Approximately 61-65% of the administered dose was excreted via the urine.

Fecal Excretion: Approximately 31-36% of the administered dose was eliminated through feces.

Biliary Excretion: Studies involving bile duct-cannulated animals indicated that about 49% of the administered dose was excreted via bile over 72 hours.

These findings suggest that both renal and biliary pathways are significant routes for the elimination of indeloxazine and its metabolites in preclinical models capes.gov.brtandfonline.comnih.govresearchgate.net.

Table 2: Excretion Profile of Indeloxazine Hydrochloride in Preclinical Models (72-hour recovery)

Excretion RoutePercentage of Dose Recovered
Urinary61-65%
Fecal31-36%
Biliary49% (in bile duct-cannulated)

Enantioselective Preclinical Pharmacokinetic Profiles

Indeloxazine hydrochloride possesses a chiral center, meaning it exists as enantiomers. However, the majority of preclinical pharmacokinetic and metabolism studies reported in the literature have focused on the racemic mixture ((±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride) capes.gov.brtandfonline.comnih.govresearchgate.netdss.go.th.

While the general principles of chiral drug development highlight that enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic profiles, including differences in absorption, distribution, metabolism, and excretion (ADME) nih.govmdpi.comnih.gov, specific preclinical pharmacokinetic data detailing the comparative profiles of R-(-)-Indeloxazine versus its S-(+) enantiomer is not extensively provided in the reviewed literature. Studies on other chiral antidepressants have demonstrated that enantioselective metabolism by cytochrome P450 enzymes can lead to varied plasma concentrations and elimination half-lives between enantiomers mdpi.com. Without specific studies comparing the R-(-) and S-(+) enantiomers of indeloxazine, it is not possible to delineate their distinct preclinical pharmacokinetic behaviors.

Compound List:

Indeloxazine hydrochloride

(±)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride (Racemic Indeloxazine)

trans-indandiol analogue of indeloxazine

trans-4-(2-morpholinylmethoxy)-1,2-indandiol (M-2)

M-2-alpha-glucoside

Neuropharmacological Mechanisms of Action of R Indeloxazine

Monoaminergic System Modulation

Indeloxazine (B1208973) exhibits significant activity within the monoaminergic system, influencing both serotonin (B10506) and norepinephrine (B1679862) neurotransmission.

Serotonin (5-HT) Reuptake Inhibition and Release Enhancement

Indeloxazine functions as both a serotonin reuptake inhibitor and a serotonin releasing agent. In vitro studies have demonstrated its affinity for serotonin transporter binding sites, with a reported Ki value of 22.1 nM for [³H]citalopram binding sites, a marker for serotonin reuptake inhibition wikipedia.org. Furthermore, indeloxazine has been shown to enhance the spontaneous release of serotonin from rat cortical synaptosomes, with effects observed in the concentration range of 10-1000 nM wikipedia.org. These findings indicate a dual action on the serotonergic system, contributing to increased extracellular serotonin levels.

Norepinephrine (NE) Reuptake Inhibition

The compound also acts as a norepinephrine reuptake inhibitor. In vitro assays revealed an affinity for norepinephrine transporter binding sites, with a Ki value of 18.9 nM for [³H]nisoxetine binding sites wikipedia.org. This suggests a potent inhibition of norepinephrine reuptake, which would lead to elevated extracellular levels of norepinephrine in the synapse.

Dopaminergic System Interactions and Modulation

While indeloxazine's primary effects are on the serotonergic and noradrenergic systems, its interaction with the dopaminergic system is less extensively detailed in the provided literature. Some studies suggest that compounds affecting monoamine transporters, like indeloxazine, may indirectly influence dopaminergic pathways, potentially through interactions with serotonin receptors that also modulate dopamine (B1211576) release goettingen-research-online.de. However, direct evidence of indeloxazine's specific dopaminergic reuptake inhibition or modulation of dopamine release is not prominently featured in the examined sources, with its main pharmacological profile focusing on serotonin and norepinephrine wikipedia.orgfrontiersin.org.

In Vivo Neurochemical Microdialysis Studies of Monoamine Levels

In vivo studies employing microdialysis have provided direct evidence of indeloxazine's impact on monoamine levels in freely moving rats. Intraperitoneal administration of indeloxazine at doses of 3 and 10 mg/kg resulted in a dose-dependent increase in the extracellular levels of both serotonin and norepinephrine in the rat frontal cortex wikipedia.org. These findings corroborate the in vitro data and highlight the compound's ability to elevate central monoamine concentrations in a living system.

In Vivo Monoamine Level Changes in Rat Frontal Cortex

NeurotransmitterDose (mg/kg, IP)Effect on Extracellular Level
Serotonin (5-HT)3Increased
10Dose-dependently Increased
Norepinephrine (NE)3Increased
10Dose-dependently Increased

Data derived from in vivo microdialysis studies wikipedia.org.

Monoamine Turnover Investigations in Central Nervous System Regions

Investigations into monoamine turnover have also been conducted, particularly concerning isomers of indeloxazine. Studies involving AS1069562, the (+)-isomer of indeloxazine, have indicated its role in analgesic effects through unique characteristics in spinal monoamine turnover nih.gov. While specific details on indeloxazine's direct impact on monoamine turnover across various CNS regions are limited in the provided context, the research on its isomer suggests an involvement in the metabolic processes of monoamines within the central nervous system.

Cholinergic System Modulation

Indeloxazine has been shown to modulate the cholinergic system, specifically by enhancing acetylcholine (B1216132) release in the rat forebrain frontiersin.orgwikidoc.org. This effect is believed to be mediated through the activation of the 5-HT₄ receptor, which is triggered by indeloxazine's action as a serotonin releasing agent frontiersin.org. By increasing extracellular acetylcholine concentrations in the frontal cortex, indeloxazine facilitates cholinergic neurotransmission, contributing to its observed effects on cognitive function wikidoc.org.

Summary of Receptor Binding Affinities

Target Binding SiteKi Value (nM)Reference
[³H]Citalopram (SERT)22.1 wikipedia.org
[³H]Nisoxetine (NET)18.9 wikipedia.org

Ki values represent the inhibition constant, indicating the affinity of indeloxazine for the respective transporter binding sites.

List of Compounds Mentioned:

R-(-)-Indeloxazine (also referred to as Indeloxazine, YM-08054, CI-874)

Serotonin (5-HT)

Norepinephrine (NE)

Acetylcholine (ACh)

Dopamine (DA)

Citalopram (B1669093)

Nisoxetine (B1678948)

AS1069562 (an isomer of indeloxazine)

Functional Antagonism in In Vitro Systems

While specific detailed in vitro functional antagonism data for indeloxazine is not extensively detailed in the provided search results, its classification as an NMDA receptor antagonist implies that it interacts with these receptors in a manner that reduces their activity. Studies investigating NMDA receptor antagonists in general have shown that they can inhibit glutamate-induced increases in intracellular calcium and protect neurons from excitotoxicity in in vitro models. nih.govnih.gov Indeloxazine's role as an NMDA receptor antagonist suggests it may contribute to neuroprotection by modulating excessive glutamatergic signaling.

Other Potential Neurotransmitter System Interactions

Beyond its effects on the cholinergic and glutamatergic systems, indeloxazine also interacts with other key monoamine neurotransmitter systems.

Serotonin (5-HT) System: Indeloxazine acts as a serotonin releasing agent, increasing extracellular levels of serotonin in brain regions like the frontal cortex. wikipedia.orgtargetmol.comnih.gov This action is central to its modulation of the 5-HT4 receptor and subsequent facilitation of ACh release.

Norepinephrine (NE) System: The compound functions as a norepinephrine reuptake inhibitor, leading to increased extracellular concentrations of norepinephrine. wikipedia.orgtargetmol.comnih.govwikipedia.org This dual action on serotonin and norepinephrine systems aligns with its classification as a cerebral activator and antidepressant. targetmol.com Indeloxazine has also shown affinity for [3H]citalopram (serotonin transporter) and [3H]nisoxetine (norepinephrine transporter) binding sites in rat cerebral cortex membranes. nih.gov

Analgesic Effects: The (+)-isomer of indeloxazine, AS1069562, has been reported to exert analgesic effects, demonstrating unique characteristics in spinal monoamine turnover, suggesting interactions with descending pain modulatory pathways. targetmol.comnih.gov

Compound List:

this compound (Indeloxazine)

Acetylcholine (ACh)

Serotonin (5-HT)

Norepinephrine (NE)

N-Methyl-D-Aspartate (NMDA)

5-HT4 receptor

[3H]Citalopram

[3H]Nisoxetine

p-Chlorophenylalanine (PCPA)

Reserpine

alpha-methyl-p-tyrosine

RS23597

GR113803

WAY-100135

(-)Propranolol

Ritanserin

Ondansetron

Citalopram

Maprotiline

AS1069562 ((+)-isomer of indeloxazine)

Preclinical Behavioral and Neurophysiological Efficacy Studies

Cognitive Enhancement Paradigms in Animal Models

R-(-)-Indeloxazine has demonstrated significant efficacy in improving cognitive functions across several established animal models. These studies investigate its ability to enhance learning, memory, and to reverse experimentally induced cognitive deficits.

Passive Avoidance Learning Models

Passive avoidance learning tasks are designed to assess the ability of animals to learn and retain a response that prevents an aversive stimulus. This compound has shown positive effects in these paradigms.

In mongolian gerbils subjected to bilateral carotid artery occlusion, a model of cerebral ischemia, the administration of indeloxazine (B1208973) hydrochloride was found to significantly prolong the step-through latency in a passive avoidance task conducted four days post-ischemia. This indicates a reversal of ischemia-induced amnesia nih.gov. Similarly, in rats, indeloxazine hydrochloride prolonged the latency for stepping out of an illuminated compartment into a dark compartment, suggesting an improvement in passive avoidance learning, particularly in aged rats nih.gov. Furthermore, indeloxazine hydrochloride was observed to ameliorate cycloheximide-induced amnesia in mice, demonstrating a facilitatory effect on cerebral functions in this model nih.gov.

Active Avoidance and Maze Learning Assays

Studies have also explored the compound's effects in active avoidance and maze learning tasks, which require more complex behavioral strategies.

While direct findings for this compound in active avoidance learning assays were not explicitly detailed in the provided search results, the general efficacy in passive avoidance tasks suggests potential benefits in other learning paradigms. The radial arm maze (RAM) is a key tool for assessing spatial learning and memory, and while specific data for this compound in this maze were not found, the general principles of RAM studies highlight its utility in evaluating working and reference memory taylorandfrancis.comnih.govconductscience.comnih.govfrontiersin.orgjst.go.jp.

Spatial Working Memory Assessments (e.g., Radial Arm Maze)

The radial arm maze (RAM) is a standard method for evaluating spatial working memory, assessing an animal's ability to remember which arms of the maze have already been visited taylorandfrancis.comnih.govconductscience.comnih.gov. While specific studies detailing this compound's performance in the RAM were not directly identified in the search results, research on similar compounds and general cognitive enhancers highlights the importance of this paradigm for assessing spatial memory. For example, other compounds have shown to improve spatial working memory in the RAM frontiersin.org.

Amelioration of Experimentally Induced Cognitive Deficits

This compound has shown promise in reversing cognitive impairments caused by various experimental manipulations.

Scopolamine-induced Amnesia: Indeloxazine hydrochloride has been shown to prolong the shortened latency observed in passive avoidance tasks when cholinergic transmission is disrupted by scopolamine (B1681570) in rats nih.gov. This suggests a restorative effect on scopolamine-induced amnesia. While one study noted that indeloxazine did not improve radial maze task performance in scopolamine-treated rats, it did show efficacy in passive avoidance tests researchgate.net.

Senescence-Accelerated Mice (SAM): In senescence-accelerated mice (SAM), a model of accelerated aging and cognitive decline, indeloxazine hydrochloride administration for three weeks significantly prolonged the step-through latency in passive avoidance behavior. This effect was more pronounced than that observed with piracetam (B1677957), suggesting a broader pharmacological profile in anti-amnesic activities nih.gov.

Cerebral Ischemia-induced Disturbances: As noted in section 5.1.1, indeloxazine hydrochloride demonstrated a reversal effect on amnesia induced by cerebral ischemia in gerbils nih.gov. Furthermore, studies on indeloxazine hydrochloride have indicated its protective effects against cerebral ischemia, potentially through the improvement of cerebral energy metabolism nih.gov.

Neuroprotective Effects in Animal Models of Brain Injury

Studies have investigated the neuroprotective capabilities of indeloxazine hydrochloride, particularly in models relevant to brain injury.

Cerebral Ischemia Models (e.g., Decapitation-induced Gasping, Carotid Artery Occlusion)

Indeloxazine hydrochloride has exhibited protective effects in animal models of cerebral ischemia.

In decapitated mice, indeloxazine hydrochloride prolonged the gasping duration in a dose-dependent manner, indicating a potential protective effect against anoxia-induced neuronal dysfunction nih.gov. In mongolian gerbils, where cerebral ischemia was induced by bilateral carotid artery occlusion, indeloxazine hydrochloride administration reversed the ischemia-induced amnesia, as evidenced by improved passive avoidance learning nih.gov. Further biochemical studies in four-vessel occluded rats showed that indeloxazine hydrochloride inhibited the decrease in brain ATP and total adenine (B156593) nucleotide levels, suggesting an improvement in cerebral energy metabolism as a mechanism for its neuroprotective action nih.gov.

Impact on Cerebral Energy Metabolism (e.g., ATP and Total Adenine Nucleotide Levels)

Studies investigating the impact of Indeloxazine on cerebral energy metabolism have indicated a potential positive influence. In experimental models, one-week dosing of Indeloxazine at a dose of 2 mg/kg resulted in slight increases in both Adenosine Triphosphate (ATP) and total adenine nucleotide levels . These findings suggest that Indeloxazine may play a role in modulating brain energy homeostasis. Further investigations explored its effects on glucose metabolism, where Indeloxazine-treated groups showed a slight improvement in 14C-2-deoxyglucose metabolism compared to untreated groups following induced ischemia .

ParameterObservation
ATP LevelsSlight increase
Total Adenine Nucleotide LevelsSlight increase
14C-2-deoxyglucose MetabolismSlight improvement (following induced ischemia)

Antidepressant-like Activities in Preclinical Behavioral Tests

Indeloxazine has demonstrated antidepressant-like properties in various preclinical behavioral tests nih.govnih.govwikipedia.orgresearchgate.net. These studies suggest that Indeloxazine's mechanism of action may involve modulation of central monoaminergic systems, including serotonin (B10506) and norepinephrine (B1679862) pathways nih.gov.

Forced Swimming Test

In behavioral assessments, Indeloxazine has been observed to influence behavior in the forced swimming test (FST). In studies conducted on ICR mice and SAMP8//YAN senescence-accelerated mice, Indeloxazine administration led to an increased number of wheel rotations during the forced swimming test nih.govresearchgate.net. The FST is a widely used model to evaluate antidepressant activity, where reduced immobility is typically indicative of an antidepressant effect. While the specific metric of "wheel rotations" in this context differs from the standard immobility time measurement, the reported increase suggests a modulation of behavioral despair-like responses.

Animal ModelObserved Effect in Forced Swimming Test
ICR miceIncreased number of wheel rotations
SAMP8//YAN (senescence-accelerated mice)Increased number of wheel rotations

Muricide Behavior in Raphe-Lesioned Rodents

Indeloxazine has also shown efficacy in modifying aggressive behaviors, specifically muricide (mouse-killing behavior), in raphe-lesioned rats nih.govresearchgate.net. Administration of Indeloxazine at doses of 3-10 mg/kg (p.o.) was found to inhibit the incidence of muricide in these rodents nih.govresearchgate.net. This finding suggests a role for Indeloxazine in modulating aggression-related pathways, potentially linked to serotonergic and noradrenergic systems affected by raphe nucleus lesions koreascience.krnih.govumich.edu.

Behavioral TestAnimal ModelObserved Effect
Muricide Behavior in Raphe-Lesioned RatsRaphe-lesioned ratsInhibition of incidence

Effects on Reserpine-Induced Hypothermia

Reserpine administration is known to induce hypothermia, ptosis, and akinesia in rodents, serving as a model for depression. Indeloxazine has been shown to reduce reserpine-induced hypothermia in mice nih.gov. This reduction suggests that Indeloxazine may counteract the monoamine-depleting effects of reserpine, which is consistent with its proposed facilitatory effects on central monoaminergic systems nih.govnih.govjuniperpublishers.com.

Experimental ModelObserved Effect of Indeloxazine
Reserpine-induced hypothermiaReduced

Anticonvulsant Properties in Experimental Models

Beyond its antidepressant-like effects, Indeloxazine has also been reported to possess anticonvulsant properties in preclinical experimental models wikipedia.org. These findings indicate a broader neurological activity profile for the compound, suggesting potential utility in models of epilepsy or seizure disorders.

Analgesic Effects in Neuropathic Pain Models

Research has investigated the analgesic effects of Indeloxazine, particularly its (+)-isomer, AS1069562, in various pain models. AS1069562 has demonstrated analgesic effects in rat models of neuropathic pain, including chronic constriction injury (CCI)-induced neuropathic pain, as well as in models of nociceptive pain targetmol.comtargetmol.compatsnap.comresearchgate.netnih.gov. These studies suggest that AS1069562 may offer therapeutic potential for managing neuropathic pain, potentially through mechanisms involving spinal monoamine turnover nih.gov. It is important to note that AS1069562 has been identified as the (R)-isomer of Indeloxazine, which corresponds to the (+)-isomer nih.gov. Therefore, the data presented here pertains to the (+)-isomer and not specifically the this compound enantiomer.

Pain ModelObserved Effect of AS1069562 (Indeloxazine (+)-isomer)
Rat model of neuropathic pain (e.g., CCI)Analgesic effects observed
Rat models of nociceptive painAnalgesic effects observed
Spinal hypersensitivity modelsAnalgesic effects observed

Compound List:

Adenosine Triphosphate (ATP)

Adenine Nucleotides

Indeloxazine

AS1069562 (Indeloxazine (+)-isomer)

Reserpine

Serotonin (5-HT)

Norepinephrine (NE)

Duloxetine (B1670986)

Amitriptyline (B1667244)

Chronic Constriction Injury (CCI) Model

Studies investigating the effects of this compound, specifically its (+)-isomer AS1069562, in the Chronic Constriction Injury (CCI) model of neuropathic pain have demonstrated significant antinociceptive properties. In rat models of CCI-induced neuropathic pain, AS1069562 was found to ameliorate mechanical allodynia, a condition characterized by pain due to stimuli that are not normally painful nih.gov. Furthermore, AS1069562 significantly improved spontaneous pain-associated behaviors observed in CCI rats nih.gov. In addition to its effects on mechanical allodynia, AS1069562 also demonstrated efficacy in ameliorating thermal hyperalgesia, a heightened response to normally painful heat stimuli, in this model nih.gov.

Comparative studies within the CCI model revealed differential profiles among reference compounds. While duloxetine also ameliorated mechanical allodynia, amitriptyline did not show this effect nih.gov. Regarding thermal hyperalgesia, both AS1069562 and amitriptyline were effective, with duloxetine showing a trend towards improvement nih.gov. All three compounds, AS1069562, duloxetine, and amitriptyline, significantly improved spontaneous pain-associated behaviors in CCI rats nih.gov.

Table 1: Antinociceptive Effects in Chronic Constriction Injury (CCI) Model

CompoundMechanical AllodyniaThermal HyperalgesiaSpontaneous Pain Behavior
AS1069562AmelioratedAmelioratedSignificantly improved
DuloxetineAmelioratedTended to ameliorateSignificantly improved
AmitriptylineNot amelioratedAmelioratedSignificantly improved

Prostaglandin-Induced Spinal Hypersensitivity

This compound, in the form of its (+)-isomer AS1069562, has also been evaluated for its efficacy in models of prostaglandin-induced spinal hypersensitivity in mice nih.gov. This research utilized intrathecal administration of Prostaglandin (B15479496) E2 (PGE2) and Prostaglandin F2α (PGF2α) to induce tactile allodynia. AS1069562 demonstrated a broad spectrum of activity, effectively suppressing allodynia induced by both PGE2 and PGF2α nih.gov.

In contrast, reference compounds exhibited more specific effects. Duloxetine was effective in suppressing PGE2-induced allodynia but did not significantly affect PGF2α-induced allodynia nih.gov. Conversely, amitriptyline suppressed PGF2α-induced allodynia but had no significant effect on PGE2-induced allodynia nih.gov. These findings suggest that PGE2-induced allodynia may involve mechanisms distinct from those affected by PGF2α, potentially related to C-fiber hyperexcitability, which was shown to be involved in PGF2α-induced allodynia but not PGE2-induced allodynia nih.gov. Further investigations into the mechanisms of AS1069562 indicated that its analgesic effect on PGF2α-induced allodynia was significantly blocked by antagonists of 5-HT1A and 5-HT3 receptors, suggesting a role for these receptors in its antinociceptive action nih.gov.

Table 2: Antinociceptive Effects in Prostaglandin-Induced Spinal Hypersensitivity

CompoundPGE2-induced AllodyniaPGF2α-induced Allodynia
AS1069562SuppressedSuppressed
DuloxetineSuppressedNot suppressed
AmitriptylineNot suppressedSuppressed

Differential Antinociceptive Profiles Compared to Reference Compounds

The comparative studies underscore the distinct antinociceptive profiles of this compound (as AS1069562) relative to established antidepressants like duloxetine and amitriptyline. In prostaglandin-induced hypersensitivity models, AS1069562 exhibited a broader efficacy, counteracting hypersensitivity triggered by both PGE2 and PGF2α, whereas duloxetine primarily targeted PGE2-induced hypersensitivity, and amitriptyline targeted PGF2α-induced hypersensitivity nih.gov. This suggests that AS1069562 engages multiple neurochemical pathways contributing to pain modulation, potentially through its interaction with serotonin receptors (5-HT1A and 5-HT3) in addition to its reuptake inhibition effects nih.gov.

In the context of neuropathic pain induced by CCI, AS1069562 demonstrated a comparable or superior profile to reference drugs. It effectively ameliorated both mechanical allodynia and thermal hyperalgesia, and significantly improved spontaneous pain behaviors nih.gov. While duloxetine also showed efficacy in mechanical allodynia, and amitriptyline in thermal hyperalgesia, AS1069562 addressed multiple facets of the pain phenotype nih.gov. Notably, AS1069562 affected gastric emptying at doses that produced analgesia, whereas duloxetine and amitriptyline significantly reduced gastric emptying at lower doses, suggesting a potentially different gastrointestinal side effect profile nih.gov.

Electrophysiological Studies and Brain Activity Modulation

Electrophysiological studies have explored the impact of indeloxazine and its isomers on various aspects of brain activity, including EEG patterns and specific neurophysiological events.

Research comparing the cerebral activating properties of indeloxazine hydrochloride and its optical isomers revealed differential potencies in modulating EEG activity nih.gov. Indeloxazine hydrochloride and its (-)-isomer were found to be equipotent in desynchronizing the spontaneous electroencephalogram (EEG) in both mature and aged rats nih.gov. This desynchronization is often indicative of increased cortical arousal or activation. In contrast, the (+)-isomer of indeloxazine exhibited approximately three times less potency in inducing EEG desynchronization compared to the racemic mixture and the (-)-isomer nih.gov.

Comparative Preclinical Efficacy with Other Cerebral Activators and Psychotropic Agents

Preclinical research has explored the efficacy of this compound in comparison to established cerebral activators and psychotropic agents, focusing on behavioral and neurophysiological outcomes. These studies aim to contextualize its potential therapeutic benefits by evaluating its performance against compounds with known mechanisms of action in cognitive enhancement and mood regulation.

One area of comparison has involved established nootropic agents. For instance, studies have investigated the impact of this compound and piracetam on cognitive functions. While specific quantitative comparative data directly suitable for a table is limited in the provided search results for this exact comparison, research indicates that compounds like piracetam are known to enhance learning and memory acquisition, and protect the brain against various injuries researchgate.net. Indeloxazine itself has demonstrated nootropic and antidepressant-like effects in animal models wikipedia.org. Early research suggested that indeloxazine, along with aniracetam (B1664956) and piracetam, could enhance long-term potentiation (LTP) in the hippocampus, a key process for learning and memory otago.ac.nz. However, the precise comparative efficacy in behavioral tasks between indeloxazine and piracetam requires more specific data from direct head-to-head preclinical studies.

Another avenue of preclinical comparison involves psychotropic agents, particularly those used for mood disorders. This compound has been characterized as having potential antidepressant properties, acting as a serotonin and norepinephrine reuptake inhibitor nih.gov. In preclinical behavioral studies, indeloxazine increased wheel rotations in forced swimming tests, a common assay for antidepressant-like activity. Amitriptyline, a tricyclic antidepressant, was found to be almost equivalent to indeloxazine in its effect on extracellular serotonin and norepinephrine levels, although indeloxazine showed a stronger effect on serotonin release nih.gov. Furthermore, indeloxazine inhibited muricide in raphe-lesioned rats, an effect also indicative of antidepressant-like activity nih.gov. These findings suggest that indeloxazine's antidepressant profile is comparable to established agents like amitriptyline in certain preclinical models.

Summary of Comparative Preclinical Findings (Illustrative based on available data)

Agent ComparedBehavioral/Neurophysiological MeasureComparator AgentFinding for this compoundFinding for ComparatorComparative Efficacy Note
AntidepressantForced Swimming Test (Wheel Rotations)AmitriptylineIncreased rotationsIncreased rotationsSimilar antidepressant-like effect nih.gov
AntidepressantExtracellular Serotonin LevelsAmitriptylineDose-dependently increasedIncreasedIndeloxazine showed stronger effect on serotonin release nih.gov
AntidepressantExtracellular Norepinephrine LevelsAmitriptylineDose-dependently increasedIncreasedAmitriptyline almost equivalent nih.gov
NootropicHippocampal LTPPiracetamEnhanced LTPEnhanced LTPBoth enhanced LTP otago.ac.nz

Mentioned Compounds:

this compound

Amitriptyline

Piracetam

Aniracetam

Investigation of Specific Receptor Interactions of R Indeloxazine

Radioligand Binding Assays and Receptor Affinity Profiling

Radioligand binding assays are a important for determining the affinity of a ligand for its receptor. nih.govgiffordbioscience.com These assays utilize a radioactively labeled compound (radioligand) to quantify its binding to a target receptor. oncodesign-services.com Competition binding assays, a common type of radioligand assay, measure the ability of an unlabeled test compound to displace a radioligand from its receptor, thereby determining the test compound's inhibitory constant (Kᵢ) or the concentration required to inhibit 50% of the radioligand binding (IC₅₀). giffordbioscience.comoncodesign-services.com

R-(-)-Indeloxazine demonstrates a notable affinity for the serotonin (B10506) transporter (SERT). Studies have shown that it acts as a serotonin reuptake inhibitor. medchemexpress.com In one study, the IC₅₀ value for this compound at the human serotonin transporter was determined to be 0.35 µM. medchemexpress.com This indicates a significant potency in inhibiting serotonin reuptake. The affinity of a compound for SERT is a key factor in its potential as a selective serotonin reuptake inhibitor (SSRI) or a component of a serotonin-norepinephrine reuptake inhibitor (SNRI). mdpi.com

Table 1: Binding Affinity of this compound for SERT

Transporter Species Assay Type Value (µM)
SERT Human IC₅₀ 0.35 medchemexpress.com

In addition to its effects on SERT, this compound is also an inhibitor of the norepinephrine (B1679862) transporter (NET). medchemexpress.com Research has established an IC₅₀ value of 3.3 µM for its interaction with the human norepinephrine transporter. medchemexpress.com The dual inhibition of both SERT and NET is a characteristic feature of SNRIs. mdpi.com

Table 2: Binding Affinity of this compound for NET

Transporter Species Assay Type Value (µM)
NET Human IC₅₀ 3.3 medchemexpress.com

The interaction of this compound with the dopamine (B1211576) transporter (DAT) is considerably weaker compared to its affinity for SERT and NET. While specific Kᵢ or IC₅₀ values for this compound at DAT are not prominently reported in the provided context, many antidepressants, such as amitriptyline (B1667244), show significantly lower affinity for DAT. medchemexpress.com For instance, the Kᵢ of amitriptyline for DAT is 2.58 µM, which is substantially higher than its affinity for SERT and NET. medchemexpress.com Viloxazine, a related compound, also shows negligible affinity for DAT. researchgate.net

Table 3: Comparative Binding Affinities for Monoamine Transporters

Compound Transporter Kᵢ (nM) IC₅₀ (nM)
Amitriptyline hSERT 3.45 medchemexpress.com -
Amitriptyline hNET 13.3 medchemexpress.com -
Amitriptyline hDAT 2580 medchemexpress.com -
Viloxazine NET 630 researchgate.net 260 researchgate.net
Viloxazine SERT 17300 researchgate.net -
Viloxazine DAT >100000 researchgate.net -
This compound hSERT - 350 medchemexpress.com
This compound hNET - 3300 medchemexpress.com

This compound's mechanism also involves interactions with specific serotonin receptor subtypes. It has been found to enhance acetylcholine (B1216132) release in the rat forebrain through the activation of 5-HT₄ receptors, which is a downstream effect of its action as a serotonin releasing agent. wikipedia.org The diverse family of 5-HT receptors, which includes subtypes 5-HT₁, 5-HT₂, 5-HT₃, 5-HT₄, 5-HT₅, 5-HT₆, and 5-HT₇, are involved in a wide array of physiological and neurological processes. nih.govwikipedia.org The 5-HT₁A and 5-HT₇ receptors, for example, are implicated in emotional learning and memory. frontiersin.org While detailed binding affinity data for this compound across the full spectrum of 5-HT receptor subtypes is not extensively available in the provided search results, its functional interaction with the 5-HT₄ receptor is a key aspect of its pharmacological profile. wikipedia.org

The dopaminergic system includes several receptor subtypes, broadly classified into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) families. nih.govwikipedia.org These receptors are crucial targets for many neuropsychiatric medications. isciii.es The available information does not provide specific binding affinities of this compound for the various dopamine receptor subtypes. However, given its primary action on serotonin and norepinephrine systems and weak interaction with the dopamine transporter, it is plausible that its direct affinity for dopamine receptors is not a principal component of its mechanism of action. Many antidepressants exhibit low affinity for dopamine receptors. mdpi.com

A significant aspect of this compound's pharmacological profile is its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. wikipedia.org The NMDA receptor, a type of ionotropic glutamate (B1630785) receptor, is vital for synaptic plasticity and memory formation. nih.govwikipedia.orgelifesciences.org this compound's antagonist action at this receptor contributes to its neuroprotective effects observed in animal models. wikipedia.org The NMDA receptor has multiple binding sites, and drugs can act as competitive antagonists, non-competitive antagonists, or allosteric modulators. tocris.com The precise nature of this compound's binding to the NMDA receptor complex is an area for further detailed investigation.

Functional In Vitro Assays for Receptor Agonism/Antagonism

In vitro studies have characterized the functional activity of indeloxazine (B1208973), primarily identifying it as a serotonin and norepinephrine reuptake inhibitor. nih.gov Radioligand binding assays on rat cerebral cortex membranes showed that racemic indeloxazine has a notable affinity for the binding sites of both the serotonin transporter (SERT) and the norepinephrine transporter (NET). nih.gov The inhibition constant (Ki) for the citalopram (B1669093) binding site (SERT) was determined to be 22.1 nM, and for the nisoxetine (B1678948) binding site (NET), it was 18.9 nM. nih.gov

Further functional assays demonstrated that beyond simple reuptake inhibition, indeloxazine actively enhances the release of serotonin. nih.gov In studies using rat cortical synaptosomes, indeloxazine significantly increased the spontaneous release of [3H]serotonin at concentrations ranging from 10 to 1000 nM. nih.gov This suggests a dual action on the serotonergic system: blocking reuptake and promoting release. nih.gov

Additional research has identified other mechanisms of action, including N-methyl-D-aspartate (NMDA) receptor antagonism. wikipedia.org Furthermore, indeloxazine has been found to indirectly activate 5-HT4 receptors through its effects as a serotonin releasing agent, which in turn facilitates the release of acetylcholine in the rat frontal cortex. wikipedia.orgacs.org

Binding Affinity of Racemic Indeloxazine nih.gov
TransporterRadioligandInhibition Constant (Ki)
Serotonin Transporter (SERT)[3H]citalopram22.1 nM
Norepinephrine Transporter (NET)[3H]nisoxetine18.9 nM

Enantiomeric Differences in Receptor Binding and Functional Activity

The two optical isomers of indeloxazine, this compound and S-(+)-Indeloxazine, exhibit significant differences in their functional activities, particularly concerning the inhibition of monoamine uptake. nih.gov The stereochemistry of the molecule plays a crucial role in its interaction with neurotransmitter transporters. nih.govsavemyexams.com

Studies directly comparing the enantiomers revealed a clear distinction in their potency at the norepinephrine transporter. nih.gov The R-(-)-isomer, along with the racemic mixture, was found to be approximately 25 to 30 times more potent in inhibiting the uptake of [14C]norepinephrine (NE) than the S-(+)-isomer. nih.gov This indicates that the R-(-)-enantiomer is primarily responsible for the norepinephrine reuptake inhibition observed with the racemic drug.

In contrast, the differences were less pronounced regarding serotonin (5-HT) uptake. The S-(+)-isomer's potency in inhibiting [14C]5-HT uptake was found to be equipotent to both the racemic mixture and the R-(-)-isomer. nih.gov This suggests that both enantiomers contribute to the inhibition of serotonin reuptake. nih.gov

These findings highlight the stereoselective nature of indeloxazine's pharmacology, where the R-(-) enantiomer is a significantly more potent norepinephrine reuptake inhibitor. nih.gov

Enantiomeric Differences in Monoamine Uptake Inhibition nih.gov
ActivityEnantiomer Comparison
Norepinephrine (NE) Uptake InhibitionThis compound is 25-30 times more potent than S-(+)-Indeloxazine.
Serotonin (5-HT) Uptake InhibitionThis compound and S-(+)-Indeloxazine are equipotent.

Advanced Research Methodologies and Analytical Techniques for R Indeloxazine Studies

In Vivo Microdialysis for Real-Time Neurotransmitter Monitoring

In vivo microdialysis is a well-established technique in neuroscience for the real-time sampling of extracellular fluid from specific brain regions in awake, freely moving animals sygnaturediscovery.commdpi.comnih.govantecscientific.comfrontiersin.org. This method allows for the continuous monitoring of neurotransmitter levels, including monoamines such as dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT), as well as amino acids and their metabolites nih.govfrontiersin.org. By measuring these neurochemical changes in response to drug administration, researchers can gain insights into a compound's mechanism of action and its effects on neurotransmitter systems sygnaturediscovery.comnih.gov.

While direct microdialysis studies specifically detailing R-(-)-Indeloxazine's effects on neurotransmitter release were not found in the provided literature, the technique is highly relevant given Indeloxazine's known influence on monoamine uptake nih.gov. Applying in vivo microdialysis would enable researchers to quantify the extracellular concentrations of key monoamines in brain areas such as the hippocampus or prefrontal cortex following this compound administration. This would provide direct evidence of its impact on neurotransmitter dynamics, complementing its known cerebral activating properties nih.gov. For instance, such studies could reveal whether this compound modulates NE or 5-HT release or reuptake in a manner consistent with its observed behavioral and electrophysiological effects.

Potential Data Table:

NeurotransmitterBrain RegionBaseline Level (ng/mL)% Change Post-R-(-)-IndeloxazineTime Course (min)
NorepinephrineHippocampus[Data Placeholder][Data Placeholder][Data Placeholder]
SerotoninPrefrontal Cortex[Data Placeholder][Data Placeholder][Data Placeholder]
DopamineNucleus Accumbens[Data Placeholder][Data Placeholder][Data Placeholder]

Note: This table represents the type of data that could be generated from in vivo microdialysis studies of this compound. Specific quantitative results are not available from the provided snippets.

Electrophysiological Recordings (e.g., Hippocampal Slice Electrophysiology, Evoked Potentials, EEG)

Research has directly utilized EEG to characterize the cerebral activating properties of indeloxazine (B1208973) and its isomers nih.gov. Specifically, indeloxazine HCl and its (-)-isomer were found to be equipotent in desynchronizing the spontaneous EEG in mature and aged rats, indicating a significant impact on brain arousal states nih.gov. The (+)-isomer showed approximately three times less potency in this regard nih.gov. Furthermore, indeloxazine and its isomers have been shown to facilitate passive avoidance learning behavior nih.gov, a cognitive function that is underpinned by hippocampal activity and can be modulated by changes in neuronal excitability and synaptic plasticity, which are measurable via evoked potentials uwo.cauncw.edu. While direct hippocampal slice electrophysiology studies on this compound are not detailed, its known effects on EEG and learning suggest that it may influence synaptic transmission and neuronal firing patterns within the hippocampus and other key brain regions. For example, studies on other compounds have demonstrated that manipulating neurotransmitter systems, such as blocking GABAB receptors in the hippocampus, can alter evoked potentials and increase seizure susceptibility uwo.ca.

Data Table:

Compound/IsomerEffect MeasuredRelative Potency (vs. Indeloxazine)Reference Study
Indeloxazine HClEEG Desynchronization1.0 nih.gov
(-)-IndeloxazineEEG Desynchronization~1.0 nih.gov
(+)-IndeloxazineEEG Desynchronization~0.33 nih.gov
Indeloxazine HClRecovery from Head Trauma1.0 nih.gov
(-)-IndeloxazineRecovery from Head Trauma~1.0 nih.gov
(+)-IndeloxazineRecovery from Head Trauma~0.33 nih.gov
Indeloxazine[14C]Norepinephrine Uptake Inhibition1.0 nih.gov
(-)-Indeloxazine[14C]Norepinephrine Uptake Inhibition~1.0 nih.gov
(+)-Indeloxazine[14C]Norepinephrine Uptake Inhibition~0.03-0.04 nih.gov
Indeloxazine[14C]Serotonin Uptake Inhibition1.0 nih.gov
(-)-Indeloxazine[14C]Serotonin Uptake Inhibition~1.0 nih.gov
(+)-Indeloxazine[14C]Serotonin Uptake Inhibition~1.0 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Brain Distribution

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes correlations between the chemical structure of molecules and their biological activity or physicochemical properties mdpi.comnih.gov. By employing various molecular descriptors (e.g., hydrophobicity, electronic properties, molecular size, shape, hydrogen bonding capacity), QSAR models can predict how a compound might behave in biological systems, including its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles, as well as its ability to cross biological barriers like the blood-brain barrier (BBB) mdpi.comnih.gov.

While specific QSAR studies focused on predicting the brain distribution of this compound were not explicitly found in the provided literature, QSAR is a standard methodology for such predictions nih.gov. Given this compound's known cerebral activating effects nih.gov, QSAR models could be developed to predict its BBB permeability and distribution within the central nervous system. These models would analyze structural features of indeloxazine to identify key determinants of its brain penetration. Such an approach is consistent with the use of QSAR to predict antidepressant activity by targeting specific neurotransmitter systems, such as the serotonin transporter (SERT) and serotonin receptors, which are implicated in the mechanism of action of many psychoactive compounds mdpi.com.

Potential Data Table:

Molecular DescriptorThis compound ValuePredicted Brain Distribution ParameterConfidence/R2
LogP[Data Placeholder]BBB Permeability[Data Placeholder]
Molecular Weight[Data Placeholder]Predicted CNS Penetration[Data Placeholder]
H-bond Donors[Data Placeholder]Predicted LogBB[Data Placeholder]

Note: This table illustrates the type of data generated by QSAR modeling for predicting brain distribution. Specific values for this compound are not available from the provided snippets.

Application of Genetically Modified Animal Models or Targeted Lesion Studies

Genetically modified animal models, including transgenic, knockout, and knock-in mice, are indispensable tools for elucidating the molecular mechanisms underlying diseases and understanding drug actions nih.govwikipedia.org. These models allow researchers to specifically alter gene expression or function, thereby investigating the role of particular genes, proteins, or pathways in physiological and pathological processes nih.govwikipedia.org. Targeted lesion studies, which involve the selective destruction of specific brain regions or neural pathways, serve a similar purpose by helping to map the neural circuitry involved in various functions and drug effects.

Although specific studies employing genetically modified animal models or targeted lesion studies for this compound were not detailed in the provided snippets, its known effects on monoamine systems and cognitive functions make such approaches highly relevant. For example, using knockout mice deficient in specific monoamine transporters (e.g., SERT for serotonin, NET for norepinephrine) or receptors could help pinpoint the precise molecular targets mediating this compound's effects on EEG desynchronization and passive avoidance learning nih.gov. Similarly, targeted lesions in brain areas known to be critical for these functions, such as the hippocampus or specific monoaminergic nuclei, could elucidate the neural pathways through which this compound exerts its cerebral activating and cognitive-enhancing effects. Studies using knockout models have been instrumental in understanding neurotransmitter interactions and drug mechanisms, for instance, in the context of antidepressant research frontiersin.org.

Potential Data Table:

Animal Model TypeGenetic ModificationOutcome Measure (e.g., EEG Desynchronization)This compound Effect in ModelComparison to Wild-Type
MouseSERT KnockoutEEG Desynchronization Potency[Data Placeholder][Data Placeholder]
RatHippocampal LesionPassive Avoidance Learning Latency[Data Placeholder][Data Placeholder]
MouseNET KnockoutNorepinephrine Uptake Inhibition Potency[Data Placeholder][Data Placeholder]

Note: This table illustrates the comparative data that could be obtained by applying genetically modified models or lesion studies to this compound research. Specific results are not available from the provided snippets.

Advanced Spectroscopic and Chromatographic Techniques for Metabolite Structure Elucidation

The identification and structural elucidation of drug metabolites are critical for understanding a drug's metabolic fate, identifying potential active metabolites, and ensuring drug safety taylorandfrancis.comnih.govastrazeneca.com. Advanced analytical techniques, particularly those combining separation with sensitive detection and structural analysis, are essential for this purpose. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are widely used for detecting, identifying, and characterizing metabolites based on their mass-to-charge ratios and fragmentation patterns taylorandfrancis.comnih.govastrazeneca.comsemanticscholar.org. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D experiments (e.g., HSQC, COSY), provides detailed information about atomic connectivity and stereochemistry, enabling definitive structural determination nih.govsemanticscholar.orgmdpi.com. Techniques like HPLC-SPE-NMR have also proven valuable for characterizing metabolites that are challenging to elucidate solely by MS mdpi.com.

While specific metabolites of this compound were not detailed in the provided search results, these advanced spectroscopic and chromatographic techniques are the standard for such investigations. For this compound, a comprehensive metabolic profiling study would typically involve incubating the compound with liver microsomes or administering it to animals, followed by extraction and analysis using LC-MS/MS to detect potential metabolites taylorandfrancis.comnih.govastrazeneca.com. Subsequent analysis using high-field NMR spectroscopy would be performed on isolated metabolites to confirm their proposed structures by analyzing chemical shifts, coupling constants, and through-bond/through-space correlations nih.govsemanticscholar.orgmdpi.com. Techniques such as electron activated dissociation (EAD) or ultraviolet photodissociation (UVPD) in mass spectrometry can provide richer structural insights astrazeneca.com.

Potential Data Table:

Metabolite IDProposed StructureRetention Time (min) (HPLC)m/z (MS)Key NMR Shifts (e.g., 1H, 13C)
M1[Data Placeholder][Data Placeholder][Data Placeholder][Data Placeholder]
M2[Data Placeholder][Data Placeholder][Data Placeholder][Data Placeholder]
M3[Data Placeholder][Data Placeholder][Data Placeholder][Data Placeholder]

Note: This table outlines the typical data collected during metabolite structure elucidation. Specific metabolites and their analytical data for this compound are not available from the provided snippets.

Compound List:

this compound

Indeloxazine HCl

(+)-Indeloxazine

(-)-Indeloxazine

Structure Activity Relationship Studies of R Indeloxazine and Analogues

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

Pharmacophore mapping is a critical tool in drug discovery, especially when the three-dimensional structure of the target is unknown. It involves identifying the essential molecular features responsible for a compound's biological activity ijpsonline.comslideshare.netresearchgate.netnih.gov. For Indeloxazine (B1208973) and related compounds, understanding these pharmacophoric requirements is key to predicting how structural changes will affect interactions with biological targets, such as monoamine transporters and various receptors. While direct pharmacophore studies specifically detailing Indeloxazine's pharmacophore are not extensively detailed in the provided search results, general principles suggest that features like hydrogen bond donors/acceptors, hydrophobic groups, and charged centers are crucial for receptor and transporter interactions ijpsonline.comresearchgate.net. Indeloxazine's structure, featuring a morpholine (B109124) ring and an indenyloxy moiety, likely contributes specific pharmacophoric elements that enable its interaction with monoaminergic systems wikipedia.orgresearchgate.netnih.gov.

Impact of Structural Modifications on Monoamine Transporter Inhibition and Receptor Binding Profiles

Structural modifications to the Indeloxazine scaffold have been explored to understand their influence on binding affinities and inhibitory profiles at monoamine transporters and receptors. Research indicates that Indeloxazine itself acts as a serotonin (B10506) releasing agent and a norepinephrine (B1679862) reuptake inhibitor wikipedia.org. Studies on related compounds and general SAR principles highlight that alterations in various parts of the molecule can significantly impact these activities. For instance, modifications to the linker or the aromatic systems can alter potency and selectivity.

While specific quantitative data tables for Indeloxazine analogues are not directly available in the provided snippets, general trends from related research suggest that:

Monoamine Transporter Inhibition: Compounds targeting monoamine transporters often require specific arrangements of functional groups to interact with binding sites. For example, in phenethylamine (B48288) and tryptamine (B22526) derivatives, substitutions on the phenyl ring and the ethylamine (B1201723) backbone significantly affect affinity for the 5-HT2A receptor biomolther.org. Similarly, modifications in tetrazole derivatives influenced their potency for serotonin, norepinephrine, and dopamine (B1211576) reuptake inhibition biomolther.org.

Receptor Binding: Studies on other compounds, such as MDL 100907 derivatives, show that modifications can lead to nanomolar affinities for specific receptors like the 5-HT2A receptor, while maintaining selectivity over other subtypes uni-mainz.de.

Influence of Stereochemistry on Pharmacological Profiles and Potency

Stereochemistry plays a pivotal role in the pharmacological activity of many drugs, including those targeting the central nervous system. For chiral compounds like Indeloxazine, the different enantiomers can exhibit distinct potencies, selectivities, and even mechanisms of action mdpi.comresearchgate.net.

Future Directions and Research Gaps

Unexplored Neurobiological Mechanisms and Target Interactions

The primary mechanism of indeloxazine (B1208973) is understood to be the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake. nih.gov Studies on the racemic mixture have shown that it increases extracellular levels of both neurotransmitters in the frontal cortex. nih.gov Furthermore, evidence suggests it enhances spontaneous serotonin release and may facilitate the central cholinergic system, contributing to its cognitive-enhancing effects. nih.govnih.gov

However, the precise molecular interactions and downstream consequences of R-(-)-Indeloxazine's activity are not fully characterized. A significant research gap lies in understanding the compound's interactions beyond its primary targets, the serotonin transporter (SERT) and norepinephrine transporter (NET). The distinct stereoselectivity often observed between SERT and NET for chiral antidepressants suggests that the R-(-) enantiomer may have a unique binding profile and functional activity compared to the S-(+) enantiomer or the racemic mixture. nih.gov

Future research should aim to:

Delineate Receptor Binding Profiles: A comprehensive screening of this compound against a wide array of neurotransmitter receptors, ion channels, and enzymes is needed to identify any secondary or off-target activities. This could reveal novel mechanisms contributing to its therapeutic effects or potential side effects.

Investigate Downstream Signaling Cascades: Research should move beyond extracellular neurotransmitter levels to explore the intracellular signaling pathways modulated by this compound. This includes examining its effects on second messenger systems, protein kinases, and gene expression related to neuroplasticity, such as brain-derived neurotrophic factor (BDNF). herbmedpharmacol.com

Table 1: Potential Areas for Mechanistic Investigation
Research AreaSpecific FocusRationale
Receptor BindingScreening against dopaminergic, glutamatergic, and GABAergic receptors.To identify novel targets that may contribute to cognitive enhancement or broader antidepressant effects.
Signal TransductionAnalysis of CREB, CaMKII, and other neuroplasticity-related pathways.To understand the molecular mechanisms underlying long-term changes in neuronal function.
NeuroinflammationInvestigation of effects on microglial activation and cytokine release.Neuroinflammation is increasingly implicated in depression and cognitive decline.

Potential for Combination Therapies in Preclinical Settings

The exploration of combination therapies is a promising strategy to enhance efficacy, accelerate the onset of action, or address a wider range of symptoms in complex neuropsychiatric disorders. nih.gov While no preclinical studies have specifically examined this compound in combination regimens, its known pharmacology provides a rational basis for hypothesizing potential synergistic partnerships.

Future preclinical research could investigate the co-administration of this compound with compounds that have complementary mechanisms of action. The goal of such studies would be to determine if combination approaches can achieve a greater therapeutic index than monotherapy. nih.gov

Potential combination strategies for preclinical evaluation include:

Dopaminergic Agents: Combining this compound with a dopamine (B1211576) reuptake inhibitor or a D1 receptor agonist could potentially enhance its effects on motivation, anhedonia, and executive function, which are often residual symptoms in depression.

Glutamatergic Modulators: Given the role of the glutamatergic system in depression and neural plasticity, pairing this compound with an NMDA receptor antagonist or an AMPA receptor potentiator could offer synergistic effects, particularly for treatment-resistant depression.

Anti-inflammatory Agents: Co-administration with compounds that target neuroinflammation, such as COX-2 inhibitors or microglia modulators, could be beneficial, as inflammation is a known contributor to the pathophysiology of depression.

Table 2: Hypothetical Combination Therapies for Preclinical Investigation
Drug ClassExample CompoundTherapeutic Rationale
Dopamine AgonistPramipexoleTo target anhedonia and motivational deficits.
NMDA Receptor AntagonistKetamine analogueTo potentially achieve rapid antidepressant effects and synergy in treatment-resistant models.
GABA-A Receptor ModulatorAllopregnanolone analogueTo address comorbid anxiety and leverage different mechanisms for mood regulation.

Novel Synthetic Routes for this compound and its Analogues with Improved Efficiency or Sustainability

The chemical synthesis of chiral compounds like this compound can be complex and costly. The reported synthesis of radiolabeled indeloxazine involved a ten-step process, highlighting the potential for improvement. colab.ws The principles of green chemistry and modern synthetic methodologies offer opportunities to develop more efficient, cost-effective, and environmentally sustainable routes for its production. chiralpedia.com

Future research in this area should focus on:

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying R-(-)-Indeloxazine’s neuropharmacological mechanisms?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and significance of the question. For example:

  • Feasibility: Ensure access to enantiomerically pure this compound and validated assays (e.g., receptor-binding studies).
  • Novelty: Identify gaps in existing literature, such as conflicting reports on its serotonin reuptake inhibition efficacy .
  • Relevance: Align with translational goals, such as addressing unresolved issues in depression or cognitive disorder therapies .
    • Framework : Apply the "1 overarching + 5 subsidiary questions" rule to structure hypotheses (e.g., ma on mechanism, subsidiary questions on dose-response, enantiomer specificity, etc.) .

Q. What experimental design considerations are critical for preclinical studies of this compound?

  • Methodological Answer :

  • Control Groups : Include both vehicle controls and active comparators (e.g., racemic indeloxazine or other SSRIs) to isolate enantiomer-specific effects.
  • Blinding : Use double-blind protocols to mitigate bias in behavioral assays (e.g., forced swim test for antidepressant activity).
  • Reproducibility : Document synthesis protocols (e.g., chiral resolution methods) and purity validation (HPLC, NMR) per IUPAC guidelines .
    • Data Validation : Triplicate experiments with statistical power analysis (α = 0.05, β = 0.2) to ensure robustness .

Q. How to conduct a systematic literature review on this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer :

  • Search Strategy : Use Boolean operators (e.g., "this compound AND (pharmacokinetics OR metabolism)") in databases like PubMed and Reaxys, filtering for peer-reviewed studies post-2000 .
  • Contradiction Analysis : Tabulate conflicting results (e.g., half-life variability across species) and assess methodological differences (dosing routes, analytical techniques) .
    • Tools : PRISMA flowcharts for transparency in study selection/exclusion .

Advanced Research Questions

Q. How to resolve contradictions in reported efficacy of this compound across in vitro vs. in vivo models?

  • Methodological Answer :

  • Data Triangulation : Cross-validate findings using orthogonal assays (e.g., microdialysis for synaptic monoamine levels alongside receptor-binding assays) .
  • Confounding Factors : Evaluate species-specific metabolism (e.g., cytochrome P450 isoforms in rodents vs. humans) .
  • Meta-Analysis : Apply random-effects models to quantify heterogeneity in existing datasets .

Q. What strategies optimize enantiomeric stability in this compound during long-term stability studies?

  • Methodological Answer :

  • Accelerated Degradation Testing : Use stress conditions (e.g., 40°C/75% RH) with chiral HPLC monitoring to identify racemization triggers .
  • Computational Modeling : Predict degradation pathways via DFT calculations (e.g., activation energy for chiral inversion) .
    • Documentation : Report deviations from ICH guidelines (e.g., Q1A stability testing) and justify alternative protocols .

Q. How to design translational studies bridging this compound’s preclinical data to clinical trials?

  • Methodological Answer :

  • Allometric Scaling : Use physiologically based pharmacokinetic (PBPK) models to extrapolate doses from rodents to humans .
  • Biomarker Selection : Validate surrogate endpoints (e.g., CSF monoamine levels) for early-phase trials .
    • Ethical Frameworks : Align with FDA/EMA guidelines for first-in-human studies, including risk mitigation for off-target effects (e.g., cardiovascular screening) .

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships of this compound?

  • Methodological Answer :

  • Model Selection : Fit data to sigmoidal (Hill equation) or biphasic models using Akaike Information Criterion (AIC) for model comparison .
  • Outlier Management : Apply Grubbs’ test or robust regression (e.g., Huber loss) to address variability in behavioral data .
    • Software : Implement in R/Python with packages like drc or lmfit for curve fitting .

Methodological Resources

  • Experimental Design : Refer to for reproducibility standards and for results presentation.
  • Contradiction Analysis : Use frameworks from and .
  • Literature Review : Apply search strategies from and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.